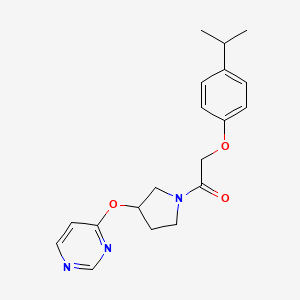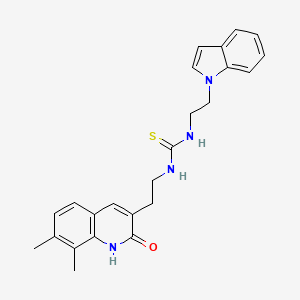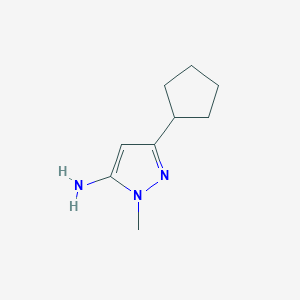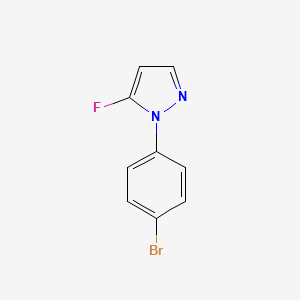
2-bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of bromine atoms and a quinazoline moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide typically involves the reaction of 6-bromo-4-phenylquinazoline-2-amine with 2-bromobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide has been explored for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is being conducted to explore its potential therapeutic effects, including anti-mycobacterial activity.
Industry: The compound may have applications in the development of new materials and environmental remediation.
Mechanism of Action
The mechanism of action of 2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide can be compared with other similar compounds, such as:
N’-(6-bromo-4-phenyl-2-quinazolinyl)benzohydrazide: This compound shares a similar quinazoline moiety but lacks the additional bromine atom.
4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has a different substitution pattern on the benzohydrazide moiety.
The uniqueness of 2-bromo-N’-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide lies in its specific substitution pattern and the presence of multiple bromine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N'-(6-bromo-4-phenylquinazolin-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCULJQYKDZANSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2382488.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)
![N-(3,5-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2382494.png)

![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)
![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2382497.png)
![2-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2382498.png)

![N-ethyl-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2382501.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)
